N-[2-(oxolan-3-yloxy)phenyl]-4-(1,3-thiazol-4-ylmethyl)piperazine-1-carboxamide
Description
N-[2-(oxolan-3-yloxy)phenyl]-4-(1,3-thiazol-4-ylmethyl)piperazine-1-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound consists of a piperazine ring substituted with a thiazole moiety and an oxolane group, making it a versatile molecule for chemical and biological studies.
Properties
IUPAC Name |
N-[2-(oxolan-3-yloxy)phenyl]-4-(1,3-thiazol-4-ylmethyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3S/c24-19(23-8-6-22(7-9-23)11-15-13-27-14-20-15)21-17-3-1-2-4-18(17)26-16-5-10-25-12-16/h1-4,13-14,16H,5-12H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PULNPIJKSMJTML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=CC=CC=C2NC(=O)N3CCN(CC3)CC4=CSC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(oxolan-3-yloxy)phenyl]-4-(1,3-thiazol-4-ylmethyl)piperazine-1-carboxamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route includes the following steps:
Formation of the Thiazole Moiety: The thiazole ring can be synthesized through a cyclization reaction involving a thioamide and an α-haloketone under acidic conditions.
Attachment of the Piperazine Ring: The piperazine ring is introduced via a nucleophilic substitution reaction, where the thiazole intermediate reacts with a piperazine derivative.
Oxolane Group Addition: The oxolane group is added through an etherification reaction, where the phenol derivative reacts with an oxirane under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[2-(oxolan-3-yloxy)phenyl]-4-(1,3-thiazol-4-ylmethyl)piperazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxamide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(oxolan-3-yloxy)phenyl]-4-(1,3-thiazol-4-ylmethyl)piperazine-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of N-[2-(oxolan-3-yloxy)phenyl]-4-(1,3-thiazol-4-ylmethyl)piperazine-1-carboxamide involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist .
Comparison with Similar Compounds
Similar Compounds
N-[2-(oxolan-3-yloxy)phenyl]-4-(1,3-thiazol-4-ylmethyl)piperazine-1-carboxamide: shares structural similarities with other piperazine derivatives and thiazole-containing compounds.
Dimethyl 2,6-pyridinedicarboxylate: Another compound with a complex structure used in various chemical syntheses.
Uniqueness
- The unique combination of the oxolane, thiazole, and piperazine moieties in this compound provides distinct chemical and biological properties, making it a valuable compound for diverse applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
